molecular formula C15H9Br2NO B091629 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine CAS No. 19062-92-1

7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine

Cat. No. B091629
CAS RN: 19062-92-1
M. Wt: 379.05 g/mol
InChI Key: FFSDNQWANVXRCW-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine is a chemical compound with potential applications in scientific research. It is a benzoxazepine derivative that has been found to exhibit interesting biological properties, including anti-inflammatory and anti-tumor effects. In

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine is not fully understood, but it is thought to involve modulation of various signaling pathways. One proposed mechanism is the inhibition of NF-κB signaling, which is involved in the regulation of inflammation and cell survival. Another proposed mechanism is the activation of the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, it has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer. It has also been shown to modulate the expression of various genes involved in cell survival and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory and anti-tumor effects make it a promising candidate for drug development. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine. One area of interest is its potential as a therapeutic agent for various diseases, including inflammation and cancer. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another area of interest is its potential as a tool for studying various signaling pathways and gene expression patterns. Future research could also explore the synthesis of analogs and derivatives of 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine with improved pharmacological properties.

Synthesis Methods

The synthesis of 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine involves several steps. One common method involves the reaction of 4-bromobenzoyl chloride with 2-aminophenol to form 4-bromo-2-(4-hydroxyphenyl)benzaldehyde. This intermediate is then reacted with 2-bromoaniline to form the final product, 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine. Other methods involve different starting materials and reaction conditions, but the overall strategy is similar.

Scientific Research Applications

7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine has been studied for its potential applications in scientific research. One area of interest is its anti-inflammatory properties. Studies have shown that 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Another area of interest is its anti-tumor effects. Studies have shown that 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

CAS RN

19062-92-1

Product Name

7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine

Molecular Formula

C15H9Br2NO

Molecular Weight

379.05 g/mol

IUPAC Name

7-bromo-2-(4-bromophenyl)-3,1-benzoxazepine

InChI

InChI=1S/C15H9Br2NO/c16-12-3-1-10(2-4-12)15-18-14-6-5-13(17)9-11(14)7-8-19-15/h1-9H

InChI Key

FFSDNQWANVXRCW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=CO2)C=C(C=C3)Br)Br

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CO2)C=C(C=C3)Br)Br

synonyms

7-Bromo-2-(p-bromophenyl)-3,1-benzoxazepine

Origin of Product

United States

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